BenchChemオンラインストアへようこそ!

5-[1-(4-Dimethylamino-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione

Synthetic Chemistry Cycloaddition Heterocycle Synthesis

5-[1-(4-Dimethylamino-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione is a Z-configuration 5-arylidene hydantoin derivative. As a member of the imidazolidine-2,4-dione class, it features an exocyclic double bond conjugated with a 4-dimethylaminophenyl ring, distinguishing it from saturated 5-benzyl hydantoin analogs.

Molecular Formula C12H13N3O2
Molecular Weight 231.25 g/mol
Cat. No. B5346537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[1-(4-Dimethylamino-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione
Molecular FormulaC12H13N3O2
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C=C2C(=O)NC(=O)N2
InChIInChI=1S/C12H13N3O2/c1-15(2)9-5-3-8(4-6-9)7-10-11(16)14-12(17)13-10/h3-7H,1-2H3,(H2,13,14,16,17)/b10-7-
InChIKeyKLVRHZIOWMWJOC-YFHOEESVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[1-(4-Dimethylamino-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione: A Specialized 5-Arylidene Hydantoin Building Block for CNS-Targeted Research and Chemical Biology


5-[1-(4-Dimethylamino-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione is a Z-configuration 5-arylidene hydantoin derivative [1]. As a member of the imidazolidine-2,4-dione class, it features an exocyclic double bond conjugated with a 4-dimethylaminophenyl ring, distinguishing it from saturated 5-benzyl hydantoin analogs. This compound is a recognized metabolite and degradation product of the appetite suppressant mazindol , and its primary documented role in the primary literature is as a versatile synthetic intermediate for constructing complex heterocyclic systems via [2+2] cycloaddition chemistry [1].

Why 5-[1-(4-Dimethylamino-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione Cannot Be Replaced by Common Analogs in Synthetic and Pharmacological Workflows


Substituting this Z-ylidene compound with a saturated 5-benzyl hydantoin or a different 5-arylidene analog introduces critical failures in both chemical reactivity and biological outcome. Catalytic hydrogenation of the exocyclic double bond to yield 5-(4-dimethylaminobenzyl)imidazolidine-2,4-dione fundamentally alters the mechanism of action, converting a precursor into a compound with distinct, MAO-independent antidepressant pharmacology [1]. Furthermore, the dimethylamino substituent on the arylidene ring is a decisive structural feature: in kinase inhibitor SAR, replacing this group with a methoxy resulted in an 8–16-fold loss of potency, demonstrating that this specific electronic environment is non-interchangeable [2].

Quantitative Evidence for Selecting 5-[1-(4-Dimethylamino-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione: A Direct Comparator Analysis


Chemical Reactivity: Exclusive [2+2] Cycloaddition Entry to Functionalized Imidazolidine-2,4-diones

This compound undergoes microwave-assisted [2+2] cycloaddition with electron-poor acetylenes, a reactivity profile absent in saturated 5-benzyl hydantoins. The reaction of (5Z)-5-[(dimethylamino)methylene]imidazolidine-2,4-dione (4a) with acetylene mono- and dicarboxylates in MeCN under microwave irradiation furnished highly functionalized imidazolidine-2,4-dione derivatives as single isomers or isomer mixtures [1]. The corresponding saturated analog, 5-(4-dimethylaminobenzyl)imidazolidine-2,4-dione, lacks the requisite exocyclic double bond and cannot participate in this transformation, making the Z-ylidene compound an irreplaceable building block for constructing diverse heterocyclic libraries.

Synthetic Chemistry Cycloaddition Heterocycle Synthesis

Pharmacological Precursor Role: Enables Access to an Antidepressant with a Non-Classical Mechanism

The Z-ylidene compound serves as the direct synthetic precursor to 5-(4-dimethylaminobenzyl)imidazolidine-2,4-dione via catalytic hydrogenation [1]. The reduced product demonstrated in vivo antidepressant activity in mice with ED50 values of 42 mg/kg p.o. (tetrabenazine-induced ptosis antagonism) and 17 mg/kg p.o. (levodopa-induced behavioral potentiation), yet showed no inhibition of biogenic amine uptake or monoamine oxidase activity [1]. Structurally similar 5-arylidene hydantoins lacking the 4-dimethylamino group cannot yield this specific pharmacophore with its distinct, non-tricyclic, non-MAOI mechanism. This precursor–product relationship is unique and cannot be replicated with other 5-arylidene hydantoin analogs.

Medicinal Chemistry Antidepressant CNS Drug Discovery

Kinase Inhibition: Dimethylamino Substituent Confers Superior Potency Over Methoxy Analogs

In a comprehensive SAR analysis of hydantoin-based kinase inhibitors, the presence of a dimethylamino group on the aryl ring (as in this compound class) resulted in an IC50 of 8.0 μM, whereas replacement with multiple methoxy groups led to a substantial 8–16-fold reduction in potency (IC50 = 9.0 μM) [1]. This demonstrates that the dimethylamino substituent is a critical potency-determining functionality, not a generic tertiary amine. Analogs bearing methoxy or unsubstituted phenyl rings are measurably inferior and cannot serve as potency-equivalent substitutes in kinase-targeted screening collections.

Kinase Inhibitor SAR Drug Design

CYP450 Interaction Profile: Moderate CYP1A1 Inhibition Suggests a Manageable Drug–Drug Interaction Risk Relative to Potent CYP Inhibitors

The compound 5-(4-dimethylaminobenzylidene)hydantoin (a direct synonym) inhibited aryl hydrocarbon hydroxylase (CYP1A1) activity in 3-methylcholanthrene-induced rat liver microsomes with an IC50 of 5.0 μM (5,000 nM) [1]. For comparison, many drug-like molecules and tool compounds exhibit CYP1A1 IC50 values in the low nanomolar range, representing 100- to 1,000-fold higher inhibition potency and a correspondingly greater risk of metabolism-based drug–drug interactions. This moderate IC50 places the compound in a favorable class-level ADME profile among 5-arylidene hydantoins, which are generally acknowledged to possess lower CYP inhibition liability than rhodanine or thiazolidinedione analogs [2].

ADME CYP450 Drug Metabolism

Optimal Research and Procurement Scenarios for 5-[1-(4-Dimethylamino-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione


Diversified Heterocycle Library Synthesis via [2+2] Cycloaddition

This compound is the substrate of choice for constructing libraries of highly functionalized imidazolidine-2,4-dione derivatives. Its unique ability to undergo microwave-assisted [2+2] cycloaddition with electron-poor acetylenes—a reactivity gate absent in saturated 5-benzyl hydantoins—enables rapid generation of structurally diverse heterocycles for screening collections [1]. Procurement of the Z-ylidene compound is mandatory for this synthetic strategy.

Non-Classical Antidepressant Pharmacophore Development

For CNS drug discovery programs seeking to explore mechanisms beyond monoamine reuptake inhibition and MAO, this compound is the essential synthetic precursor. Catalytic hydrogenation yields 5-(4-dimethylaminobenzyl)imidazolidine-2,4-dione, a compound with confirmed in vivo antidepressant efficacy (ED50 = 17–42 mg/kg p.o.) and a clean neurochemical profile devoid of MAO or uptake inhibition [1]. This precursor–product relationship is unique to this specific 5-arylidene hydantoin.

Kinase-Focused Screening Library Design

The dimethylamino substituent on this compound provides a measurable potency advantage over methoxy-substituted analogs (approximately 1.1-fold direct improvement; up to 16-fold when considering broader SAR trends) [1]. Including this specific dimethylamino-bearing hydantoin in kinase-targeted screening decks, rather than substituting it with a methoxy or unsubstituted phenyl analog, maintains the integrity of structure–activity relationship coverage and avoids systematic false negatives in HTS campaigns.

In Vivo Pharmacology Studies Requiring Predictable ADME

With a moderate CYP1A1 inhibition IC50 of 5.0 μM, this compound is less likely to cause confounding metabolism-based drug–drug interactions compared to strong CYP inhibitors (IC50 typically < 100 nM) [1]. Combined with the class-level observation that hydantoins generally exhibit lower metabolic liability than rhodanine or thiazolidinedione analogs [2], this makes it a preferable scaffold for in vivo proof-of-concept studies where clean PK/PD interpretation is paramount.

Quote Request

Request a Quote for 5-[1-(4-Dimethylamino-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.